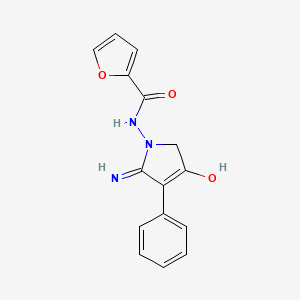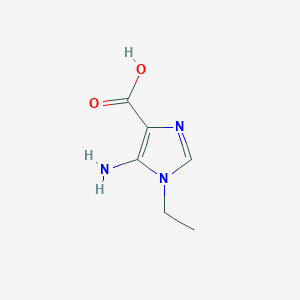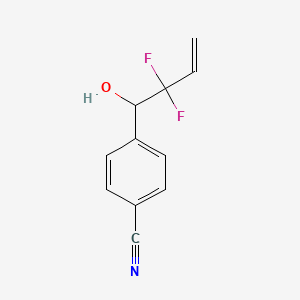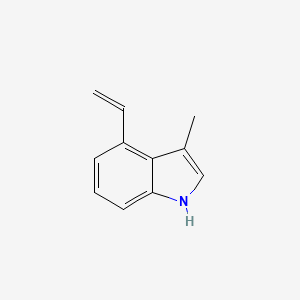
Benzyl (2-cyanoethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-cyanoethyl)glycinate is an organic compound that belongs to the class of α-amino acid esters It is characterized by the presence of a benzyl group attached to the nitrogen atom of glycine, with a cyanoethyl group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-cyanoethyl)glycinate typically involves the reaction of benzyl glycinate with cyanoethylating agents. One common method is the reaction of benzyl glycinate with acrylonitrile under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the double bond of acrylonitrile, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2-cyanoethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Benzyl (2-cyanoethyl)carboxylic acid.
Reduction: Benzyl (2-aminoethyl)glycinate.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2-cyanoethyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (2-cyanoethyl)glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparación Con Compuestos Similares
Benzyl glycinate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
Ethyl (2-cyanoethyl)glycinate: Similar structure but with an ethyl group instead of a benzyl group, affecting its reactivity and applications.
Benzyl (2-aminoethyl)glycinate:
Uniqueness: Benzyl (2-cyanoethyl)glycinate is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
benzyl 2-(2-cyanoethylamino)acetate |
InChI |
InChI=1S/C12H14N2O2/c13-7-4-8-14-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 |
Clave InChI |
RFNPASBNQYZYCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CNCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)



![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)


![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


